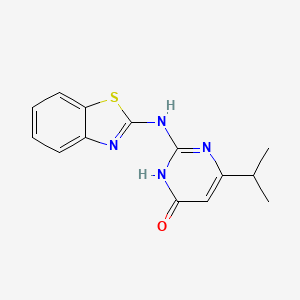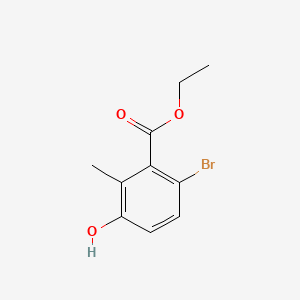
1,3,4-Oxadiazole, 2,5-(o-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes a 1,3,4-oxadiazole ring flanked by two phenol groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- typically involves the reaction of 2-hydroxybenzonitrile with hydrazine hydrate to form the intermediate hydrazide. This intermediate is then cyclized using an oxidizing agent such as iodobenzene diacetate to yield the desired oxadiazole compound . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, reduced oxadiazole derivatives, and various substituted phenol compounds .
科学研究应用
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Cellular Pathways: The compound can modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- can be compared with other similar compounds, such as:
- 2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Di(o-hydroxyphenyl)-1,3,4-oxadiazole
- 2,2’-(1,3,4-Oxadiazole-2,5-diyl)diphenol
These compounds share the oxadiazole ring structure but differ in the substitution patterns on the phenol groups. The unique arrangement of functional groups in Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
2491-96-5 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10N2O3/c17-11-7-3-1-5-9(11)13-15-16-14(19-13)10-6-2-4-8-12(10)18/h1-8,17-18H |
InChI 键 |
SEMAVAGWZWRRKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)

![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)



![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
